4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C7H16N2O2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Building Blocks in Medicinal Chemistry
Thiomorpholine and its 1,1-dioxide variant, including 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide, are significant in medicinal chemistry. They are used as building blocks for various analogues, some of which have entered human clinical trials. Their applications include the preparation of novel bridged bicyclic thiomorpholines, which have shown interesting biological profiles (Walker & Rogier, 2013).
Synthesis of Diverse Derivatives
This compound is used in synthesizing various derivatives. This includes the preparation of 4-amino-thiomorpholine-1,1-dioxide and 4-hydroxythiomorpholine-1,1-dioxide, among other N-substituted thiomorpholine-1,1-dioxides. These compounds exhibit a range of reactivity, forming different derivatives upon reaction with aldehydes, ketones, isocyanates, and other agents (Asinger et al., 1981).
Catalysis and Green Chemistry
In green chemistry, this compound derivatives are synthesized using environmentally friendly methods. One approach involves a double Michael addition reaction of aromatic amines to divinyl sulfone, catalyzed by boric acid/glycerol in water. This method highlights the compound's role in developing sustainable chemical processes (Halimehjnai et al., 2013).
Antimicrobial Properties
Thiomorpholine derivatives, including those based on this compound, exhibit antimicrobial properties. Studies have shown the synthesis of these derivatives and their subsequent testing for antimicrobial activity, indicating their potential in developing new antimicrobial agents (Kardile & Kalyane, 2010); (Nagavelli et al., 2014).
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-2-1-3-9-4-6-12(10,11)7-5-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMWCVZAUEPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646133 | |
Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-25-2 | |
Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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